Cas no 96859-34-6 (3-(1H-Tetrazol-5-yl)phenol)

3-(1H-Tetrazol-5-yl)phenol structure
3-(1H-Tetrazol-5-yl)phenol structure
Produktname:3-(1H-Tetrazol-5-yl)phenol
CAS-Nr.:96859-34-6
MF:C7H6N4O
MW:162.148740291595
MDL:MFCD06797247
CID:91129
PubChem ID:13455763

3-(1H-Tetrazol-5-yl)phenol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-(1H-Tetrazol-5-yl)phenol
    • 3-(2H-tetrazol-5-yl)Phenol
    • 5-(3-HYDROXYPHENYL) TETRAZOLE
    • 5-(3-Hydroxyphenyl)tetrazole
    • m-tetrazolylphenol
    • 5-(3-Hydroxyphenyl)-1H-tetrazole
    • 3-(2H-tetrazol-5-yl)-phenol
    • IZORRBUQWFSCII-UHFFFAOYSA-N
    • 5606AJ
    • SY012314
    • 3-(1H-Tetrazol-5-yl)phenol, AldrichCPR
    • 5-(3-hydroxyphenyl) tetrazole, AldrichCPR
    • 3-(2H-Tetrazol-5-yl)phenol (ACI)
    • Phenol, 3-(1H-tetrazol-5-yl)- (9CI)
    • CS-11245
    • AKOS000297953
    • EN300-1847310
    • 3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENOL
    • AC1662
    • 96859-34-6
    • SCHEMBL859970
    • 3-(2H-1,2,3,4-tetrazol-5-yl)phenol
    • CS-0199270
    • WDA85934
    • DTXSID80541300
    • Z2757293160
    • MFCD06797247
    • MDL: MFCD06797247
    • Inchi: 1S/C7H6N4O/c12-6-3-1-2-5(4-6)7-8-10-11-9-7/h1-4,12H,(H,8,9,10,11)
    • InChI-Schlüssel: IZORRBUQWFSCII-UHFFFAOYSA-N
    • Lächelt: OC1C=C(C2NN=NN=2)C=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 162.05400
  • Monoisotopenmasse: 162.054161
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 154
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Oberflächenladung: 0
  • Tautomerzahl: 13
  • Topologische Polaroberfläche: 74.7

Experimentelle Eigenschaften

  • Farbe/Form: Weißes oder cremefarbenes kristallines Pulver
  • Dichte: 1.458
  • Schmelzpunkt: 245-246°C
  • Siedepunkt: 436°C at 760 mmHg
  • Flammpunkt: 217.5℃
  • Brechungsindex: 1.668
  • PSA: 74.69000
  • LogP: 0.57230
  • Löslichkeit: Nicht bestimmt

3-(1H-Tetrazol-5-yl)phenol Sicherheitsinformationen

3-(1H-Tetrazol-5-yl)phenol Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

3-(1H-Tetrazol-5-yl)phenol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY012314-0.25g
3-(1H-Tetrazol-5-yl)phenol
96859-34-6 ≥97%
0.25g
¥31.0 2023-09-15
Alichem
A019146268-5g
3-(1H-Tetrazol-5-yl)phenol
96859-34-6 95%
5g
$338.64 2023-08-31
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY012314-10g
Methanesulfonato(2-dicyclohexylphosphino-2’,6’-dimethoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
96859-34-6 ≥97%
10g
¥1668.0 2023-09-15
TRC
T205680-250mg
3-(1H-Tetrazol-5-yl)phenol
96859-34-6
250mg
$121.00 2023-05-17
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY012314-25g
Methanesulfonato(2-dicyclohexylphosphino-2’,6’-dimethoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
96859-34-6 ≥97%
25g
¥9950.0 2023-09-15
TRC
T205680-500mg
3-(1H-Tetrazol-5-yl)phenol
96859-34-6
500mg
$178.00 2023-05-17
abcr
AB206558-5 g
3-(1H-Tetrazol-5-yl)phenol, 97%; .
96859-34-6 97%
5 g
€451.00 2023-07-20
Enamine
EN300-1847310-0.1g
3-(1H-1,2,3,4-tetrazol-5-yl)phenol
96859-34-6 95%
0.1g
$33.0 2023-09-19
Enamine
EN300-1847310-2.5g
3-(1H-1,2,3,4-tetrazol-5-yl)phenol
96859-34-6 95%
2.5g
$224.0 2023-09-19
Cooke Chemical
A8501032-250MG
3-(1H-Tetrazol-5-yl)phenol
96859-34-6 97%
250mg
RMB 335.20 2025-02-21

3-(1H-Tetrazol-5-yl)phenol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium azide Catalysts: (SP-4-2)-[2-(Amino-κN)-2-(hydroxymethyl)-1,3-propanediol-κO1][2-(amino-κN)-2-(hy… (supported on Boehmite@SiO2) Solvents: Polyethylene glycol ;  130 min, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 s, rt
Referenz
Boehmite@SiO2@ Tris (hydroxymethyl)aminomethane-Cu(I): a novel, highly efficient and reusable nanocatalyst for the C-C bond formation and the synthesis of 5-substituted 1H-tetrazoles in green media
Ghorbani-Choghamarani, Arash; Aghavandi, Hamid; Mohammadi, Masoud, Applied Organometallic Chemistry, 2020, 34(10),

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium azide Catalysts: Iron Solvents: Water ;  120 min, 100 °C
Referenz
Introduction of Fe into mesoporous MCM-41 for the synthesis of 5-substituted 1H-Tetrazoles from aryl nitriles in water
Ghadermazi, Mohammad ; Molaei, Somayeh ; Ghadermazi, Nahid, Microporous and Mesoporous Materials, 2021, 328,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Hydrochloric acid Solvents: Toluene ;  10 min, 0 °C
1.2 Reagents: Sodium azide ;  overnight, reflux
Referenz
Photophysical and biological investigation of phenol substituted rhenium tetrazolato complexes
Akabar, Nurshadrina; Chaturvedi, Vishal; Shillito, Georgina E.; Schwehr, Bradley J.; Gordon, Keith C.; et al, Dalton Transactions, 2019, 48(41), 15613-15624

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium azide Solvents: Dimethyl sulfoxide ;  7 h, 120 °C
1.2 Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Activated Fuller's earth as an inexpensive, eco-friendly, efficient catalyst for the synthesis of 5-aryl 1-H-tetrazole via [3+2] cycloaddition of nitriles and sodium azide
Rekunge, Deelip S.; Indalkar, Krishna S.; Chaturbhuj, Ganesh U., Tetrahedron Letters, 2016, 57(51), 5815-5819

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Ammonium chloride ,  Sodium azide Solvents: Dimethylformamide ;  rt → 160 °C; 18 h, 160 °C
Referenz
4-Aminothieno[3,2]pyridine-7-carboxylic acid derivatives as Raf kinase inhibitors, their preparation, pharmaceutical compositions, and use as anticancer agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Ammonium chloride ,  Sodium azide Solvents: Dimethylformamide ;  10 h, rt → 130 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance Properties
Yang, Biao; Yang, Xinbo; Li, Yuchuan ; Pang, Siping, International Journal of Molecular Sciences, 2023, 24(9),

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium azide Catalysts: Cupric acetate Solvents: Dimethylformamide ;  12 h, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
Referenz
A novel method for the synthesis of 5-substituted 1H-tetrazole from oxime and sodium azide
Patil, Umakant B.; Kumthekar, Kedar R.; Nagarkar, Jayashree M., Tetrahedron Letters, 2012, 53(29), 3706-3709

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Triethylamine, hydrochloride ,  Sodium azide Solvents: Toluene ;  rt → reflux; 20 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  acidified, rt
Referenz
3-Heterocycle-Phenyl N-Alkylcarbamates as FAAH Inhibitors: Design, Synthesis and 3D-QSAR Studies
Kaesnaenen, Heikki; Myllymaeki, Mikko J.; Minkkilae, Anna; Kataja, Antti O.; Saario, Susanna M.; et al, ChemMedChem, 2010, 5(2), 213-231

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Boron trifluoride Solvents: Dimethylformamide
Referenz
Rearrangement reactions of (hydroxyphenyl)carbenes
Kumar, Anil; Narayanan, Ramamurthi; Shechter, Harold, Journal of Organic Chemistry, 1996, 61(13), 4462-4465

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydroxylamine ,  Sodium azide Catalysts: Iron oxide (Fe2O3) (complexes with copper acetate and triethanolamine) Solvents: Dimethylformamide ;  200 min, 70 °C
Referenz
Anchoring of triethanolamine-Cu(II) complex on magnetic carbon nanotube as a promising recyclable catalyst for the synthesis of 5-substituted 1H-tetrazoles from aldehydes
Akbarzadeh, Parisa; Koukabi, Nadiya; Kolvari, Eskandar, Molecular Diversity, 2020, 24(2), 319-333

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hydroxylamine ,  Sodium azide Catalysts: Copper Solvents: Dimethylformamide ;  2.5 h, 80 °C
Referenz
Magnetic nitrogen-doped carbon derived from silk cocoon biomass: a promising and sustainable support for copper
Tahmasbi, Marzieh ; Akbarzadeh, Parisa; Koukabi, Nadiya, Research on Chemical Intermediates, 2022, 48(4), 1383-1401

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium azide Catalysts: Copper Solvents: Water ;  80 min, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Synthesis, characterization and catalytic activity of copper deposited on MCM-41 in the synthesis of 5-substituted 1H-tetrazoles
Ghadermazi, Mohammad; Molaei, Somayeh; Khorami, Shida, Journal of Porous Materials, 2023, 30(3), 949-963

Herstellungsverfahren 13

Reaktionsbedingungen
Referenz
Aryloxybenzoic acid compounds
, Federal Republic of Germany, , ,

3-(1H-Tetrazol-5-yl)phenol Raw materials

3-(1H-Tetrazol-5-yl)phenol Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:96859-34-6)3-(1H-Tetrazol-5-yl)phenol
A923310
Reinheit:99%
Menge:25g
Preis ($):290.0